molecular formula C15H16ClN3O2S B2540474 N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxyacetamide CAS No. 893932-64-4

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxyacetamide

Cat. No.: B2540474
CAS No.: 893932-64-4
M. Wt: 337.82
InChI Key: IZHBXDVJTRGCGM-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxyacetamide is a useful research compound. Its molecular formula is C15H16ClN3O2S and its molecular weight is 337.82. The purity is usually 95%.
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Scientific Research Applications

Molecular Docking and Quantum Chemical Calculations

One application involves molecular docking and quantum chemical calculations to understand the compound's interactions at the molecular level. For example, studies have focused on docking calculations to predict biological effects based on molecular structure and interactions (A. Viji, V. Balachandran, S. Babiyana, B. Narayana, Vinutha V. Saliyan, 2020). These studies often utilize DFT (Density Functional Theory) to obtain molecular structure and spectroscopic data, aiding in the optimization of molecular geometry, vibrational spectra, and fundamental vibrations. The intramolecular charge transfer, molecular electrostatic potential (MEP), HOMO - LUMO, Fukui functions, RDG, and ELF are also explored to understand the compound's potential biological effects.

Synthesis of Novel Compounds with Potential Biological Activities

Research has also focused on the synthesis of novel compounds incorporating similar structures, with potential as anticancer and antimicrobial agents. For example, synthesis and molecular docking studies have been conducted on compounds incorporating structures like oxazole, pyrazoline, and pyridine, which were studied for their anticancer activity at the National Cancer Institute (NCI, USA) against a 60 cancer cell line panel (Kanubhai D. Katariya, Dushyanth R. Vennapu, S. Shah, 2021). These studies employ various spectroanalytical techniques for structure elucidation and evaluate in vitro antibacterial and antifungal activities, showing promising results against pathogenic strains.

Antimicrobial and Anticancer Evaluations

Compounds derived from or related to N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxyacetamide have been synthesized and evaluated for their antimicrobial and anticancer activities. Novel bis(pyrazol-5-ols), pyridones, and benzo-[f]-thiochromene-2-carbonitrile derivatives bearing N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide moiety have shown promising biological activities against various microorganisms (Mahmoud Arafat, Ehab Khalifa, F. El‐Taweel, S. Ayyad, K. Mohamed, 2022).

Computational and Electrochemical Analysis

Another application includes computational and electrochemical analysis to explore the compound's properties as corrosion inhibitors for metals in acidic mediums. This involves the synthesis of quinoxaline derivatives and their evaluation as corrosion inhibitors for mild steel in HCl solution, showing high inhibition efficiency and providing insights into the compound's protective properties through weight loss measurement, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) (V. Saraswat, M. Yadav, 2020).

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2S/c1-2-21-7-14(20)17-15-12-8-22-9-13(12)18-19(15)11-5-3-10(16)4-6-11/h3-6H,2,7-9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHBXDVJTRGCGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.